3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential as a selective monoamine oxidase B (MAO-B) inhibitor .
Preparation Methods
The synthesis of 3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Benzylation: The chromen-2-one core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and as a probe in mechanistic studies.
Medicine: The compound’s ability to inhibit MAO-B makes it a potential candidate for the development of therapeutic agents targeting neurological disorders.
Mechanism of Action
The primary mechanism of action of 3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the inhibition of monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets and pathways involved include the binding of the compound to the active site of MAO-B, leading to reversible inhibition of the enzyme’s activity .
Comparison with Similar Compounds
3-benzyl-7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives that also exhibit MAO-B inhibitory activity. Some similar compounds include:
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: This compound has a similar structure but with a methylamino group at the 4-position, which may affect its binding affinity and selectivity.
4-methyl-7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one: This compound lacks the benzyl group at the 3-position, which may influence its overall biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features that contribute to its high selectivity and potency as an MAO-B inhibitor .
Properties
Molecular Formula |
C24H19ClO3 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-benzyl-7-[(3-chlorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19ClO3/c1-16-21-11-10-20(27-15-18-8-5-9-19(25)12-18)14-23(21)28-24(26)22(16)13-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3 |
InChI Key |
CDJGODQPSAMPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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